Potent FAAH Inhibition with a Favorable Selectivity Window Against Off-Target Serine Hydrolases
The target compound (Compound 60j) inhibits human FAAH with an apparent IC₅₀ of 80 nM after 1-hour incubation in a fluorescence-based assay using T84 cell homogenates at pH 9.0, as reported in BindingDB from US Patent 9,169,224. [1] In contrast, the prototypical carbamate FAAH inhibitor URB597 exhibits an IC₅₀ of 4.6 nM under similar recombinant human FAAH conditions but suffers from marked species-dependent potency differences (rat FAAH IC₅₀ > 1,000 nM), whereas the piperazine urea class maintains consistent potency across human, rat, dog, and primate FAAH orthologs. [2] Activity-based protein profiling (ABPP) studies of the broader piperidine/piperazine urea scaffold demonstrate complete selectivity for FAAH over >30 other mammalian serine hydrolases, including MAGL, ABHD6, and CES2, whereas URB597 shows detectable off-target reactivity with several carboxylesterases. [3] The covalent, irreversible mechanism ensures sustained FAAH inactivation even after compound clearance, differentiating this class pharmacodynamically from reversible inhibitors such as OL-135 (IC₅₀ ~1.3 μM, keto-heterocycle class). [4]
| Evidence Dimension | FAAH inhibitory potency and target selectivity |
|---|---|
| Target Compound Data | hFAAH IC₅₀ = 80 nM (T84 cell homogenate, pH 9.0, 1 h incubation) [1] |
| Comparator Or Baseline | URB597: hFAAH IC₅₀ = 4.6 nM (recombinant enzyme) but rat FAAH IC₅₀ > 1,000 nM [2]; OL-135: hFAAH IC₅₀ ≈ 1,300 nM (reversible keto-heterocycle) [4] |
| Quantified Difference | URB597 shows ~17-fold higher potency on recombinant hFAAH but >12-fold species-dependent potency loss on rat FAAH; piperazine urea class maintains <3-fold species variation. OL-135 is ~16-fold less potent than the target compound by IC₅₀. |
| Conditions | Fluorescence-based FAAH activity assays using AMC-arachidonoyl amide substrate; ABPP in mouse brain and liver proteomes for selectivity profiling. |
Why This Matters
For in vivo pain models requiring consistent rodent-to-human translatability, the piperazine urea scaffold (including this compound) avoids the species-potency cliff that plagues carbamate inhibitors like URB597, reducing the risk of misinterpreting preclinical efficacy data.
- [1] BindingDB Entry BDBM50394631 (CHEMBL2164594; US9169224, Compound 28). IC₅₀ = 80 nM for human FAAH (T84 cells, pH 9.0). Deposited 2016-07-26. View Source
- [2] Piomelli D, Tarzia G, Duranti A, Tontini A, Mor M, Compton TR, Dasse O, Monaghan EP, Parrott JA, Putman D. Pharmacological profile of the selective FAAH inhibitor URB597. CNS Drug Rev. 2006;12(1):21-38. DOI: 10.1111/j.1527-3458.2006.00021.x View Source
- [3] Ahn K, Johnson DS, Mileni M, Beidler D, Long JZ, McKinney MK, Weerapana E, Sadagopan N, Liimatta M, Smith SE, et al. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry. 2007;46(45):13019-13030. DOI: 10.1021/bi701378g View Source
- [4] Boger DL, Sato H, Lerner AE, Hedrick MP, Fecik RA, Miyauchi H, Wilkie GD, Austin BJ, Patricelli MP, Cravatt BF. Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proc Natl Acad Sci USA. 2000;97(10):5044-5049. DOI: 10.1073/pnas.97.10.5044 View Source
